5-Bromo-4-bromomethyl-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-bromomethyl-1-pentene is an organic compound with the molecular formula C6H10Br2. It is a colorless, transparent liquid that contains both double bonds and bromine atoms, giving it the properties of olefins and halogenated hydrocarbons . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-4-bromomethyl-1-pentene involves the bromination of 1-pentene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the addition of bromine atoms to the double bond of 1-pentene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-bromomethyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in inert solvents like dichloromethane (CH2Cl2) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral conditions are frequently employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other functionalized derivatives.
Addition Reactions: Products include dihalogenated alkanes.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
5-Bromo-4-bromomethyl-1-pentene is widely utilized in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Bromo-4-bromomethyl-1-pentene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can be easily substituted by nucleophiles, leading to the formation of various functionalized derivatives. The double bond in the compound can also participate in addition reactions with electrophiles, resulting in the formation of dihalogenated products . These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-pentene: Similar in structure but lacks the additional bromomethyl group.
4-Pentenyl bromide: Another similar compound with a different substitution pattern.
5-Bromo-1-pentene: A closely related compound with a single bromine atom.
Uniqueness
5-Bromo-4-bromomethyl-1-pentene is unique due to the presence of both a bromomethyl group and a double bond in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H10Br2 |
---|---|
Molecular Weight |
241.95 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)pent-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-6(4-7)5-8/h2,6H,1,3-5H2 |
InChI Key |
MWVHPDUFDDPYPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.